2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitro and amido functional groups in its structure suggests that it may exhibit unique chemical reactivity and biological properties.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, to which this compound belongs, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
It is known that thiophene-based analogs have shown potent antitumor activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are not yet fully understood. It is known that thiophene derivatives, which this compound is a part of, play a vital role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The cellular effects of this compound are also under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to activate the IRF and NF-κB pathways, which generate type I interferons and proinflammatory cytokines, ultimately priming the innate immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to form two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of the STING protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from a substituted thiophene, a Friedel-Crafts acylation can be performed to introduce the necessary carbonyl group, followed by cyclization to form the benzo[b]thiophene ring.
Introduction of the Nitro Group: Nitration of the aromatic ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation Reaction: The nitro-substituted benzo[b]thiophene can then be reacted with an appropriate amine to form the amido linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2-(3-Aminobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-Carboxy-4,5,6,7-tetrahydrobenzo[b]thiophene and 3-nitrobenzamide.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity and functional groups, it can be explored as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Biological Studies: The compound can be used to study the effects of nitro and amido groups on biological activity, including enzyme inhibition and receptor binding.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions involving benzo[b]thiophene derivatives.
Material Science: The unique electronic properties of the compound may be utilized in the development of organic semiconductors or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrobenzamido)-benzo[b]thiophene-3-carboxamide: Lacks the tetrahydro modification, which may affect its biological activity and solubility.
2-(3-Aminobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: The amino group instead of the nitro group can significantly alter its reactivity and biological properties.
2-(3-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: The methyl group provides different steric and electronic effects compared to the nitro group.
Uniqueness
2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the combination of its nitro and amido functional groups along with the tetrahydrobenzo[b]thiophene core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-14(20)13-11-6-1-2-7-12(11)24-16(13)18-15(21)9-4-3-5-10(8-9)19(22)23/h3-5,8H,1-2,6-7H2,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZQNCIMGGASIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.